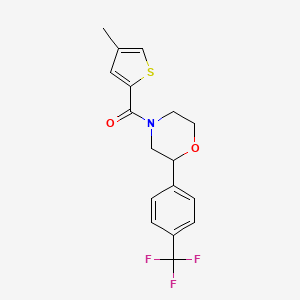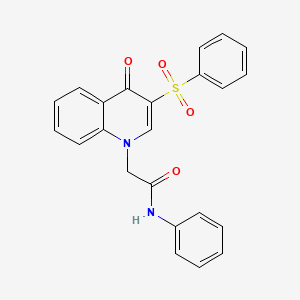![molecular formula C27H44FO4P B2590449 bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate CAS No. 382149-58-8](/img/structure/B2590449.png)
bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate (BPMP) is an organophosphonate compound that is used in a variety of scientific research applications. This compound is of particular interest due to its ability to bind to certain proteins and its ability to act as a catalyst in certain biochemical reactions. It has been used in a variety of applications, including in studies of enzyme kinetics, protein-ligand interactions, and the effect of phosphonates on the structure and function of proteins. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A novel class of bis-heterocyclic bisphosphonates/phosphonamidates, synthesized utilizing the Pudovick reaction, showed significant anticancer activity. These compounds, including bis-[3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ5-benzo[e][1,3,2]oxazaphosphinin-2-yl]arylmethanes, exhibited anticancer efficacy across several human tumor cell lines, indicating potential applications in cancer treatment and the utility of bisphosphonates in medicinal chemistry (Y. B. Kiran et al., 2008).
Bifunctional Acyclic Nucleoside Phosphonates
The synthesis of novel bisphosphonate alkylating agents, including tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate, explored their application in alkylation of various nucleobases. These studies provide insights into the potential use of bisphosphonates in the development of nucleoside analogs for therapeutic applications, despite not demonstrating antiviral or cytostatic activity (Silvie Vrbková et al., 2007).
Reactivity with Phosphorus(III) Compounds
Research on the reactivity of bis(trifluoroacetyl)-phenols toward selected λ3P derivatives has led to the production of tri-, tetra-, and pentacyclic α-(trifluoromethyl)phosphoranes. This work not only highlights the chemical versatility of phosphonates but also suggests their potential applications in synthesizing complex phosphorus-containing compounds with unique structural features (D. Sevenard et al., 2008).
Hydroxy- and Amino-Phosphonates and Bisphosphonates in Medicinal Chemistry
A comprehensive review of hydroxy- and amino-phosphonates and bisphosphonates has demonstrated their significance in medicinal and industrial chemistry. Hydroxy bisphosphonates, for instance, are effective for preventing bone loss in osteoporotic disease, showcasing the therapeutic potential of these compounds across various medical applications (B. Kaboudin et al., 2022).
Nickel and Iron Complexes for Catalytic Oligomerization
The synthesis and application of nickel and iron complexes with bis(oxazolinyl)phenylphosphonite ligands for the catalytic oligomerization of ethylene have been explored. This research indicates the potential of bisphosphonates in catalysis, particularly in the synthesis of polymers and other oligomeric materials (Fredy Speiser et al., 2004).
Eigenschaften
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44FO4P/c1-17(2)21-13-11-19(5)15-25(21)31-33(30,27(29)23-9-7-8-10-24(23)28)32-26-16-20(6)12-14-22(26)18(3)4/h7-10,17-22,25-27,29H,11-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMZUQIPLOYBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2F)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44FO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

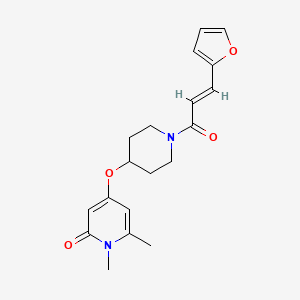
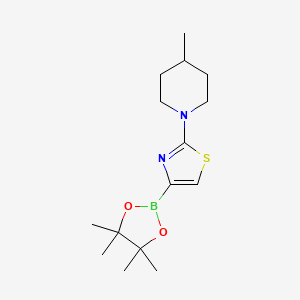
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)
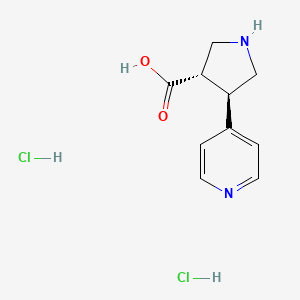
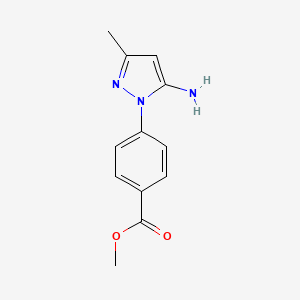
![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)
![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)

